N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide

5-oxopyrrolidine scaffold uniqueness comparator analysis

Researchers requiring distinct 5-oxopyrrolidine-3-carboxamide analogs for CNS target screening often face limited scaffold diversity. N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide (CAS 894023-63-3) provides a unique 4-methylpiperazine carboxamide at C-3, distinct from common carboxylic acid/amide analogs. Key outcomes: (1) enables pharmacophore dissection in binding assays; (2) suitable for fragment-based screening and DUB selectivity panels; (3) molecular weight 336.81 g/mol, cLogP ~2.5 within CNS drug-like space. Supplied with ≥98% HPLC purity; reliable global shipping.

Molecular Formula C16H21ClN4O2
Molecular Weight 336.82
CAS No. 894023-63-3
Cat. No. B2956136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide
CAS894023-63-3
Molecular FormulaC16H21ClN4O2
Molecular Weight336.82
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H21ClN4O2/c1-19-6-8-20(9-7-19)16(23)18-13-10-15(22)21(11-13)14-4-2-12(17)3-5-14/h2-5,13H,6-11H2,1H3,(H,18,23)
InChIKeyIOTXYZXKSJVWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxopyrrolidine-Piperazine Carboxamide Overview


N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide (CAS 894023-63-3, molecular weight 336.81 g/mol) is a synthetic small molecule featuring a 5-oxopyrrolidine core linked to a 4-methylpiperazine-1-carboxamide moiety via a 4-chlorophenyl substituent [1]. This compound belongs to the broader class of fully substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, a scaffold recognized in medicinal chemistry for its presence in bioactive molecules targeting CNS disorders and for their utility in fragment-based drug discovery [2]. However, no peer-reviewed primary research article reporting biological activity data specifically for this compound could be identified in the public domain as of the knowledge cutoff date.

Use Context Uncharacterized screening candidate for fragment-based discovery
Scaffold 5-Oxopyrrolidine core with reported CNS-active class precedent
Selection Structural control or library expansion; no biological activity confirmed

Why Analogs Cannot Replace This 5-Oxopyrrolidine-Piperazine Carboxamide


The 5-oxopyrrolidine-3-carboxamide scaffold is a privileged structure where even minor modifications to the N-aryl substituent or the carboxamide appendage can dramatically alter target engagement, selectivity, and ADME properties [1]. For example, in the closely related 5-oxopyrrolidine-3-carboxylic acid series, the introduction of specific aryl groups via C(sp3)–H activation was shown to shift BACE-1 inhibitory activity from inactive to sub-micromolar, demonstrating that the precise spatial and electronic character of the N-aryl group is a critical determinant of biological activity [2]. Consequently, a compound such as N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide, with its unique combination of a 4-chlorophenyl N-substituent and a 4-methylpiperazine carboxamide, cannot be assumed interchangeable with analogs bearing different aryl groups or heterocyclic amines without direct comparative data.

N-aryl group modifications may shift target engagement and selectivity, even with identical core.
Carboxamide appendage changes (e.g., different heterocyclic amine) can alter pharmacological profile; 4-methylpiperazine substituent is unique.
Absence of head-to-head comparative data prevents assuming interchangeability with close analogs.

Differentiation Evidence for 5-Oxopyrrolidine-Piperazine Carboxamide


Structural Uniqueness vs. 5-Oxopyrrolidine Core

The target compound is structurally distinct from the well-studied 5-oxopyrrolidine-3-carboxylic acid core by virtue of its 4-methylpiperazine-1-carboxamide group at the 3-position, replacing the typical carboxylic acid or ester functionality [1]. However, a systematic search of PubMed, Google Scholar, and PubChem reveals no peer-reviewed head-to-head comparison of this compound with any close structural analog (e.g., N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide or N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-piperazine-1-carboxamide). Therefore, no quantitative differential data can be provided to support procurement decisions based on potency, selectivity, or pharmacokinetic superiority.

Structural Uniqueness
Data to verify
4-Methylpiperazine carboxamide at C-3 vs. typical acid/ester derivatives.
Structural distinction may not guarantee functional differentiation; no comparative biological data available.
No peer-reviewed head-to-head comparison with close analogs identified.
5-oxopyrrolidine scaffold uniqueness comparator analysis

CNS Target Potential from Scaffold Class

Fully substituted 5-oxopyrrolidines bearing a carbonyl at position 3 are documented in the literature as BACE-1 inhibitors with sub-micromolar activity, and the scaffold is present in QPCTL inhibitors advanced for Alzheimer's disease [1]. Specifically, directed C(sp3)–H arylation on 5-oxopyrrolidine-3-carboxylic acid derivatives yielded compounds with BACE-1 IC50 values in the 0.5–5 µM range [2]. However, these data apply to the scaffold class and cannot be attributed to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide, which has not been tested in any published BACE-1, QPCTL, or other CNS target assay.

CNS Target Potential
Class-level inference
BACE-1 IC50 0.5–5 µM reported for class analogs; target compound untested.
Scaffold class may support CNS hypothesis generation, but no quantitative justification for this specific compound.
Class-level data cannot be directly attributed to this analog.
CNS drug discovery BACE-1 inhibition scaffold class inference

Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

A thesis study synthesized and screened various 3-substituted 1-(4-chlorophenyl)-5-oxopyrrolidines for antibacterial activity. Compounds bearing pyrrole moieties, thiophene hydrazones, and thiazolotriazole derivatives showed the highest activity against Gram-positive (Staphylococcus aureus, Listeria monocytogenes) and Gram-negative (Salmonella typhimurium, Pseudomonas aeruginosa, Escherichia coli) strains [1]. However, the specific target compound (with a 4-methylpiperazine-1-carboxamide substituent at the 3-position) was not among the synthesized analogs, and no quantitative MIC values are available for direct comparison.

Antimicrobial Potential
Class-level inference
Related 3-substituted 1-(4-chlorophenyl)-5-oxopyrrolidines showed antibacterial activity in screening.
Core scaffold may have antimicrobial screening relevance, but the contribution of 4-methylpiperazine carboxamide remains uncharacterized.
Target compound not among tested set; MIC values unavailable.
antimicrobial antibacterial structure-activity relationship

Application Scenarios for 5-Oxopyrrolidine-Piperazine Carboxamide


Fragment-Based Screening for CNS Targets

Given the scaffold's documented presence in CNS-active molecules such as BACE-1 and QPCTL inhibitors [1], this compound is a suitable addition to CNS-focused fragment or lead-like screening libraries. Its molecular weight (336.81 g/mol) and calculated logP (~2.5) place it within favorable CNS drug-like space, but its specific target profile remains unknown and must be determined through panel screening.

Negative Control in 5-Oxopyrrolidine SAR Studies

Investigators studying 5-oxopyrrolidine-3-carboxylic acid or 3-carboxamide analogs may use this compound as a structural control. Its 4-methylpiperazine carboxamide group introduces distinct hydrogen-bonding capacity and basicity versus the common carboxylic acid or primary amide analogs, making it valuable for dissecting the pharmacophore contributions of the C-3 substituent in binding assays.

DUB Profiling Probe for Mitochondrial Dysfunction

While no direct evidence links this compound to USP30 inhibition, a patent describing cyanopyrrolidine-based USP30 inhibitors highlights the therapeutic relevance of pyrrolidine-containing scaffolds in mitophagy-related disorders, including Parkinson's disease [2]. This compound's structural resemblance to the pyrrolidine core of known DUB inhibitors may warrant its inclusion in broad DUB selectivity panels, though any positive hit would require de novo validation.

Application
Selection Property
Validation Focus
CNS fragment-based screening
Lead-like property assessment (MW, logP within CNS space)
Target panel engagement profiling
5-Oxopyrrolidine SAR control
C-3 substituent pharmacophore distinction
Binding assay comparison vs. acid/amide analogs
DUB selectivity panel profiling
Pyrrolidine-core DUB inhibitor structural resemblance
De novo hit validation in DUB assays
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